tert-butyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate
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Overview
Description
Tert-butyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate is an organic compound with a complex structure that includes a chromenone core.
Preparation Methods
The synthesis of tert-butyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium hydride, tert-butyl bromoacetate, and various solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .
Chemical Reactions Analysis
Tert-butyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers are exploring its potential as a bioactive molecule with possible therapeutic effects.
Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which tert-butyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Tert-butyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate can be compared to other chromenone derivatives, such as:
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a different core structure but shares the tert-butyl ester group.
Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate: Another complex molecule with potential bioactivity
Properties
Molecular Formula |
C22H22O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
tert-butyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate |
InChI |
InChI=1S/C22H22O5/c1-14-10-17(25-13-20(24)27-22(2,3)4)21-16(15-8-6-5-7-9-15)12-19(23)26-18(21)11-14/h5-12H,13H2,1-4H3 |
InChI Key |
PZUICDXRUKRPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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